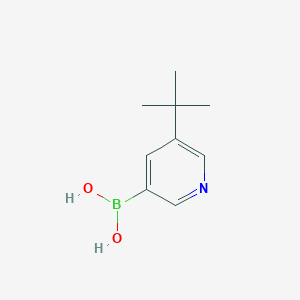
5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 1,3-dimethyl-5-pyrazole with hydrazine derivatives under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The amino group and other positions on the rings may undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound may be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it could be studied for its potential effects on various biological pathways and its interactions with enzymes or receptors.
Medicine
Medicinal applications might include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-1,2,4-triazole: A simpler triazole compound with similar structural features.
3-(1,3-Dimethyl-5-pyrazolyl)-1H-1,2,4-triazole: A related compound lacking the amino group.
1,3-Dimethyl-5-pyrazole: The pyrazole precursor used in the synthesis.
Uniqueness
The presence of both the pyrazole and triazole rings, along with the amino group, may confer unique chemical and biological properties to 5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H10N6 |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
5-(2,5-dimethylpyrazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-4-3-5(13(2)12-4)6-9-7(8)11-10-6/h3H,1-2H3,(H3,8,9,10,11) |
Clave InChI |
KJVZYNJAABZIOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C2=NC(=NN2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)
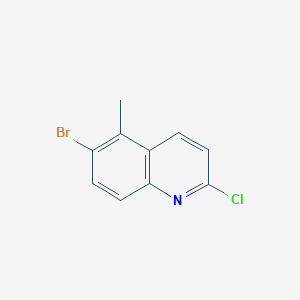
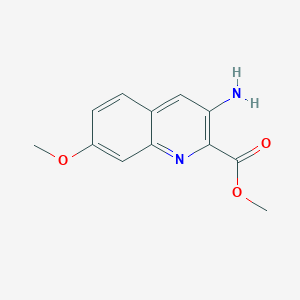
![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)

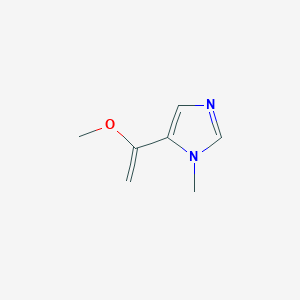
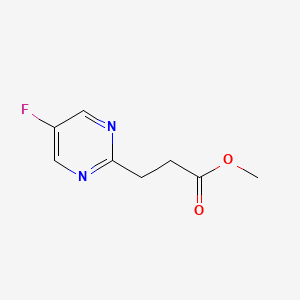
![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
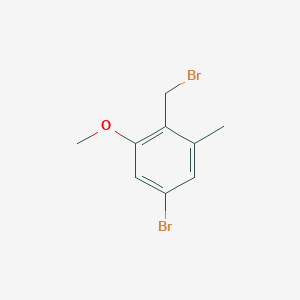
![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)


